molecular formula C14H23BO4 B2815584 Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate CAS No. 2417259-35-7

Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate

Cat. No.: B2815584
CAS No.: 2417259-35-7
M. Wt: 266.14
InChI Key: RJEBCYDIYWYWNB-PKNBQFBNSA-N
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Description

Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a complex organic compound featuring a cyclopropyl group and a boron-containing dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is usually introduced through a borylation reaction. This can be achieved using pinacolborane (HBpin) in the presence of a palladium catalyst.

    Esterification: The final step involves esterification to form the ethyl ester. This can be done using standard esterification techniques with ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) would be essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanols or cyclopropanones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The boron moiety allows for various substitution reactions, such as Suzuki-Miyaura cross-coupling, which can introduce different aryl or vinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) are often employed in cross-coupling reactions.

Major Products

    Oxidation: Cyclopropanols, cyclopropanones.

    Reduction: Ethyl alcohol derivatives.

    Substitution: Various substituted alkenes or aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its boron moiety is particularly useful in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron compounds are known for their ability to form stable complexes with biomolecules, which can be exploited in drug design and delivery.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials

Mechanism of Action

The mechanism by which Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate exerts its effects is primarily through its boron moiety. Boron can form stable covalent bonds with oxygen and nitrogen atoms, which are abundant in biological molecules. This allows the compound to interact with enzymes and receptors, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate: Similar structure but with an (E)-configuration.

    tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate: Similar ester but with a tert-butyl group instead of an ethyl group.

Uniqueness

Ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is unique due to the presence of the cyclopropyl group, which imparts additional strain and reactivity to the molecule

This compound’s combination of a cyclopropyl group and a boron-containing dioxaborolane moiety makes it a versatile and valuable tool in both research and industrial applications.

Properties

IUPAC Name

ethyl (Z)-3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO4/c1-6-17-12(16)9-11(10-7-8-10)15-18-13(2,3)14(4,5)19-15/h9-10H,6-8H2,1-5H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEBCYDIYWYWNB-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C(=C/C(=O)OCC)/C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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